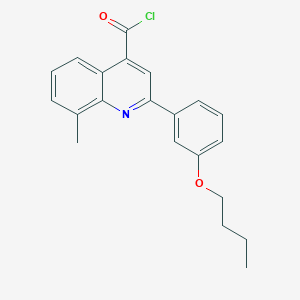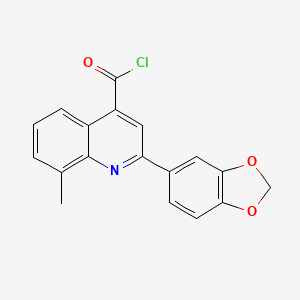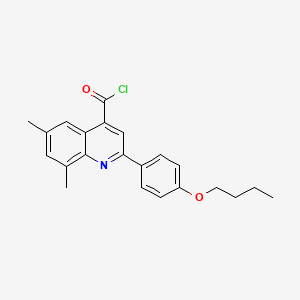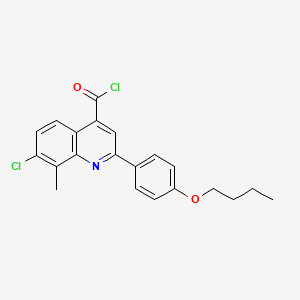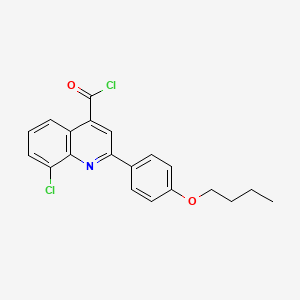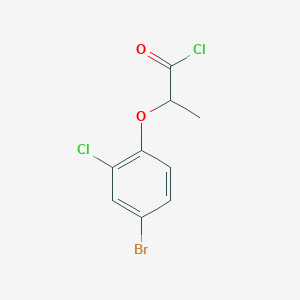![molecular formula C11H12F3N3O B1372926 4-[4-アミノ-2-(トリフルオロメチル)フェニル]-2-ピペラジノン CAS No. 1183065-10-2](/img/structure/B1372926.png)
4-[4-アミノ-2-(トリフルオロメチル)フェニル]-2-ピペラジノン
説明
“4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone” is a compound that has been used in the synthesis of fluorinated polyimides . These polyimides have been shown to have high organo-solubility and excellent thermal properties .
Synthesis Analysis
The compound has been synthesized through traditionally thermally polycondensation with bis [4- (4-amino-2-trifluoromethylphenoxy)phenyl]ether (II) and various commercial aromatic dinahydrides (III a-f) .Molecular Structure Analysis
The molecular structure of this compound includes four rigid benzene rings and three flexible ether linkages in its fluorinated diamine structure .Chemical Reactions Analysis
The compound has been used in the synthesis of fluorinated polyimides, which were synthesized through traditionally thermally polycondensation .Physical and Chemical Properties Analysis
The compound is part of the synthesis of fluorinated polyimides, which have inherent viscosity ranging from 0.88 to 1.24 dL/g . These polyimides also exhibited high organo-solubility in common organic solvents .科学的研究の応用
マイクロエレクトロニクス向けポリイミド合成
この化合物は、フッ素化ポリイミドの合成に使用されます。フッ素化ポリイミドは、高い熱安定性、加工性、光学透明性を持つため、マイクロエレクトロニクス業界で重要な役割を果たしています 。これらのポリイミドは、プリント配線板、フレキシブルディスプレイ、超薄型太陽電池、5G通信デバイスなど、さまざまな用途に使用されています。
先進的な航空宇宙材料
フッ素化ポリイミドの熱的および機械的特性により、航空宇宙用途に適しています。 極端な温度や機械的ストレスに耐える能力は、宇宙船や衛星で使用される材料にとって重要です .
光学ディスプレイ技術
この化合物から誘導されたフッ素化ポリイミドは、高い透明性と低い色強度を示すため、光学ディスプレイでの使用に最適です。 折り畳み式スクリーンや、透明性と安定性が重要な先進的な光学技術などに使用できます .
鈴木カップリング反応
この化合物は、鈴木カップリング反応における前駆体として機能し、2-トリフルオロメチルアリールまたはヘテロアリール誘導体を調製します。 これらの誘導体は、医薬品や農薬の複雑な有機分子の合成において不可欠です .
コルチコトロピン放出ホルモンのアンタゴニスト
研究者は、4-(2-トリフルオロメチル)フェニルピロロ[2,3-d]ピリミジンなどの誘導体を合成し、コルチコトロピン放出ホルモンのアンタゴニストとしての可能性を示しています。 この用途は、ストレス関連障害の治療薬の開発において重要です .
循環器研究
この化合物の誘導体である4-アミノ-2-トリフルオロメチル-フェニルレチナートは、敗血症による心筋損傷における役割について研究されています。 これは、この化合物の誘導体がどのように生物医学研究、特に心臓病の理解と治療に影響を与えることができるかを示す一例です .
作用機序
Target of Action
The primary targets of 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone are the intracellular lipid-binding proteins CRABP2 and FABP5 . These proteins play a crucial role in the regulation of cellular processes such as proliferation, invasion, and migration .
Mode of Action
The compound interacts with its targets, leading to changes in their expression levels. Specifically, it has been found to upregulate the expression of CRABP2 and downregulate the expression of FABP5 . This independent regulation of CRABP2 and FABP5 is a key aspect of the compound’s mode of action .
Biochemical Pathways
The compound affects the biochemical pathways associated with CRABP2 and FABP5. The upregulation of CRABP2 can inhibit the proliferation of certain cells . On the other hand, the downregulation of FABP5 can inhibit the invasion and migration of cells . The downstream effects of these changes include alterations in cellular processes such as proliferation, invasion, and migration .
Pharmacokinetics
It is known that the compound has a strong inhibitory effect on proliferation, particularly in cells where crabp2 and fabp5 are highly expressed . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is a decrease in the proliferation, invasion, and migration of certain cells . This is achieved through the upregulation of CRABP2 and the downregulation of FABP5 . These changes in gene expression lead to alterations in cellular processes, potentially making the compound a useful tool in the treatment of conditions characterized by abnormal cell proliferation, invasion, and migration .
生化学分析
Biochemical Properties
4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, modulating their activity and function. For instance, it has been shown to inhibit the proliferation, invasion, and migration of breast cancer cells by independently regulating cellular retinoic acid-binding protein 2 (CRABP2) and fatty acid-binding protein 5 (FABP5) . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, the compound has been observed to inhibit cell proliferation and induce differentiation . This suggests that 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone can alter cellular behavior, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to regulate CRABP2 and FABP5 independently is a key aspect of its molecular mechanism . These interactions result in the modulation of cellular processes, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of cancer cell proliferation . Understanding these temporal effects is crucial for optimizing its use in research and therapy.
Dosage Effects in Animal Models
The effects of 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing side effects.
Metabolic Pathways
4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to modulate fatty acid metabolism through its interaction with FABP5 is a notable example . These interactions highlight the compound’s potential impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic use .
Subcellular Localization
The subcellular localization of 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s effectiveness in modulating cellular processes .
特性
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)8-5-7(15)1-2-9(8)17-4-3-16-10(18)6-17/h1-2,5H,3-4,6,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGHCJFTAUWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)
![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)
